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Compound of Interest

Compound Name: 4-(4-Iodo)phenylphenol

CAS No.: 21849-90-1

Cat. No.: B13929152 Get Quote

Introduction: The Structural Elucidation of a Key
Synthetic Building Block
4-(4-Iodophenyl)phenol, also known as 4'-hydroxy-[1,1'-biphenyl]-4-yl iodide, is a versatile

bifunctional organic compound. Its structure, featuring a phenol group on one phenyl ring and

an iodine atom on the other, makes it a valuable intermediate in organic synthesis, particularly

in the development of pharmaceuticals and liquid crystals. The hydroxyl group allows for

etherification and esterification reactions, while the iodo-group is amenable to a wide range of

cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings.

Given its role as a precursor, the unambiguous confirmation of its structure and purity is

paramount. This technical guide provides an in-depth analysis of the core spectroscopic

techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

—used to characterize 4-(4-Iodophenyl)phenol. We will delve into the interpretation of the

spectral data, underpinned by the fundamental principles of each technique, and provide

standardized protocols for data acquisition.

Caption: Molecular Structure of 4-(4-Iodophenyl)phenol

A Note on Synthesis: The Suzuki-Miyaura Cross-
Coupling Approach
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A common and efficient method for the synthesis of 4-(4-Iodophenyl)phenol is the Suzuki-

Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of 4-

iodophenylboronic acid with 4-bromophenol, or vice-versa. Understanding the synthetic route is

crucial for anticipating potential impurities, such as starting materials or homocoupled

byproducts, which could be detected in the spectroscopic analysis.
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Caption: Suzuki-Miyaura synthesis of 4-(4-Iodophenyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information

about the chemical environment, connectivity, and stereochemistry of the atoms within a

molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-(4-Iodophenyl)phenol is expected to show distinct signals for the

aromatic protons and the phenolic hydroxyl proton. The two phenyl rings are not equivalent,
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and due to the para-substitution, the protons on each ring will exhibit a characteristic AA'BB'

splitting pattern, which often appears as two doublets.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.70 Doublet (d) 2H
Protons ortho to

Iodine

~ 7.25 Doublet (d) 2H
Protons meta to

Iodine

~ 7.40 Doublet (d) 2H
Protons ortho to

Hydroxyl

~ 6.90 Doublet (d) 2H
Protons meta to

Hydroxyl

~ 5.0-6.0 Broad Singlet (br s) 1H Phenolic -OH

Note: The chemical shift of the phenolic proton is highly dependent on the solvent,

concentration, and temperature due to hydrogen bonding.

Caption: ¹H NMR proton environments in 4-(4-Iodophenyl)phenol.

Experimental Protocol for ¹H NMR

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Use a ¹H NMR spectrometer (e.g., 400 MHz or higher for better resolution).

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse

sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise

ratio.
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Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or

an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due

to the symmetry of 4-(4-Iodophenyl)phenol, a total of 8 distinct carbon signals are expected in

the proton-decoupled spectrum.

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 155 C-OH

~ 140 C-C (ipso-carbon of the phenol ring)

~ 138 C-H (ortho to Iodine)

~ 132 C-C (ipso-carbon of the iodo-phenyl ring)

~ 128 C-H (ortho to Hydroxyl)

~ 116 C-H (meta to Hydroxyl)

~ 92 C-I

~ 128 C-H (meta to Iodine)

Note: The chemical shifts are estimates and can vary depending on the solvent and

experimental conditions.

Caption: ¹³C NMR carbon environments in 4-(4-Iodophenyl)phenol.

Experimental Protocol for ¹³C NMR

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6

mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

Instrumentation: Use a broadband probe on an NMR spectrometer.
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Data Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A

larger number of scans and a longer relaxation delay may be necessary.

Data Processing: Similar to ¹H NMR, process the data with Fourier transform, phasing, and

baseline correction, and reference the spectrum to the solvent peak or TMS.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of

infrared radiation.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

3550 - 3200 (broad) O-H stretch Phenolic -OH

3100 - 3000 C-H stretch Aromatic C-H

1600 - 1450 C=C stretch Aromatic Ring

~ 1230 C-O stretch Phenolic C-O

~ 830 C-H out-of-plane bend para-disubstituted ring

The broadness of the O-H stretch is a hallmark of hydrogen bonding between phenol

molecules. The C-O stretch in phenols typically appears at a higher wavenumber than in

aliphatic alcohols.[1][2]
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4-(4-Iodophenyl)phenol
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Caption: Plausible EI-MS fragmentation of 4-(4-Iodophenyl)phenol.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., dichloromethane, ethyl acetate).

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with

an Electron Ionization (EI) source.

Data Acquisition: Inject the sample into the GC, where it is vaporized and separated from

any impurities. The separated compound then enters the MS, where it is ionized by a high-

energy electron beam, and the resulting ions are separated by their m/z ratio.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Integrated Spectroscopic Analysis: A Cohesive
Structural Confirmation
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The true power of spectroscopic characterization lies in the integration of data from multiple

techniques. For 4-(4-Iodophenyl)phenol:

MS confirms the molecular weight of 296.96 g/mol and the presence of iodine through its

characteristic fragmentation.

IR confirms the presence of a phenolic -OH group and a disubstituted aromatic system.

¹³C NMR confirms the presence of 8 unique carbon environments, consistent with the

molecule's symmetry.

¹H NMR confirms the number and connectivity of the aromatic protons, with the

characteristic splitting patterns of two different para-disubstituted phenyl rings, and the

presence of the phenolic proton.

Together, these spectroscopic techniques provide a comprehensive and self-validating dataset

that unequivocally confirms the structure of 4-(4-Iodophenyl)phenol, ensuring its identity and

purity for its intended applications in research and development.

References
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ?
functional groups present finger print for identification of phenol image diagram doc brown's
advanced organic chemistry revision notes [docbrown.info]

2. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 4-(4-
Iodophenyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13929152#spectroscopic-data-nmr-ir-ms-of-4-4-
iodophenyl-phenol]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b13929152?utm_src=pdf-custom-synthesis
https://docbrown.info/page06/spectra2/phenol-ir.htm
https://docbrown.info/page06/spectra2/phenol-ir.htm
https://docbrown.info/page06/spectra2/phenol-ir.htm
https://chem.libretexts.org/Courses/Martin_Luther_College/Organic_Chemistry_-_MLC/03%3A_Alcohols_Ethers_Thiols_Sulfides_and_Amines/3.01%3A_Alcohols_and_Phenols/3.1.12%3A_Spectroscopy_of_Alcohols_and_Phenols
https://www.benchchem.com/product/b13929152#spectroscopic-data-nmr-ir-ms-of-4-4-iodophenyl-phenol
https://www.benchchem.com/product/b13929152#spectroscopic-data-nmr-ir-ms-of-4-4-iodophenyl-phenol
https://www.benchchem.com/product/b13929152#spectroscopic-data-nmr-ir-ms-of-4-4-iodophenyl-phenol
https://www.benchchem.com/product/b13929152#spectroscopic-data-nmr-ir-ms-of-4-4-iodophenyl-phenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13929152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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